N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine
Overview
Description
N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine is a chemical compound with the molecular formula C₆H₁₀F₅NO and a molecular weight of 207.14 g/mol . This compound is characterized by the presence of a pentafluoroethoxy group attached to an ethanamine backbone, making it a unique entity in the realm of fluorinated amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine typically involves the reaction of N-ethyl-2-aminoethanol with pentafluoroethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The fluorine atoms in the pentafluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various fluorinated derivatives, amines, and oxides, depending on the type of reaction and reagents used .
Scientific Research Applications
N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The pentafluoroethoxy group enhances its binding affinity and specificity, leading to distinct biological effects. The pathways involved include modulation of enzyme activity and receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-(1,1,2,2,2-trifluoroethoxy)ethanamine
- N-ethyl-2-(1,1,2,2,2-tetrafluoroethoxy)ethanamine
- N-ethyl-2-(1,1,2,2,2-hexafluoroethoxy)ethanamine
Uniqueness
N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine is unique due to the presence of five fluorine atoms in the ethoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity .
Properties
IUPAC Name |
N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F5NO/c1-2-12-3-4-13-6(10,11)5(7,8)9/h12H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUELQMKJKMKFBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701023254 | |
Record name | N-Ethyl-2-(pentafluoroethoxy)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701023254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960365-28-0 | |
Record name | N-Ethyl-2-(pentafluoroethoxy)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701023254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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